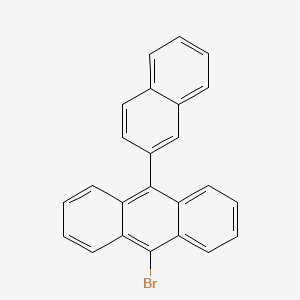

9-溴-10-(2-萘基)蒽

概述

描述

9-Bromo-10-(2-naphthyl)anthracene (9-BNA) is an organic compound that is part of the family of polycyclic aromatic hydrocarbons (PAHs). It is a white crystalline solid with a melting point of 266-268°C and is insoluble in water. 9-BNA has been studied extensively due to its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. It has been used as a model compound for investigating the mechanisms of PAH carcinogenesis and its role in the development of various diseases.

科学研究应用

1. 电致发光材料开发

9-溴-10-(2-萘基)蒽已被研究用于有机电致发光材料的开发。研究表明,这种化合物的衍生物,如9-(1-萘基)-10-(2-萘基)蒽,表现出适用于有机发光二极管(OLEDs)的性质。这些材料显示出优异的蓝光发射,由于其高热稳定性和宽带隙 (Lv Hong-fei, 2013),使它们成为OLED应用的有前景的候选材料。

2. 光物理过程分析

对9-溴-10-(2-萘基)蒽的光物理过程进行了仔细研究。该化合物表现出蓝光和蓝紫光发射,发射光谱受溶剂极性的影响。这些性质在发光材料的研究中具有重要意义,特别是在发光技术的应用中 (Zhiqian Guo et al., 2007)。

3. 有机发光二极管(OLEDs)

9-溴-10-(2-萘基)蒽衍生物的另一个关键应用是在OLEDs的制造中。研究合成了各种衍生物,表现出高玻璃转变温度和蓝光发射性质,使它们适用于OLEDs中的主体材料。这些材料有助于提高OLED器件性能,展示了它们在显示技术进步中的潜力 (Kyung‐Ryang Wee et al., 2011)。

4. 电致发光聚合物

基于9-溴-10-(2-萘基)蒽的化合物已被纳入新型蓝光发射聚合物中。这些聚合物包含类似9,10-二(2-萘基)蒽的活性色团,表现出优异的热稳定性和溶解性,并在溶液和固态中发出蓝光。这种性质在单层LED器件中用于蓝光发射 (S. Zheng & Jianmin Shi, 2001)。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

作用机制

Target of Action

It’s known that brominated anthracene compounds often interact with various organic molecules, serving as building blocks in cross-coupling reactions .

Mode of Action

9-Bromo-10-(2-naphthyl)anthracene is a polynuclear aromatic hydrocarbon. These compounds are more reactive than benzene in both substitution and addition reactions . The 1,2 bonds in both naphthalene and anthracene are shorter than the other ring bonds, whereas the 9,10 bond in phenanthrene closely resembles an alkene double bond in both its length and chemical reactivity . This suggests that 9-Bromo-10-(2-naphthyl)anthracene may undergo similar reactions.

Biochemical Pathways

It’s known that anthracene derivatives are often used in the synthesis of materials for organic light-emitting diodes (oleds) or organic photovoltaics (opvs) . This suggests that the compound may interact with biochemical pathways related to light absorption and energy transfer.

Pharmacokinetics

Given its molecular weight of 38328 and its predicted boiling point of 518.8±19.0 °C , it can be inferred that the compound is likely to have low water solubility and may be slowly metabolized and excreted.

Result of Action

It’s known that the compound is used as a reagent in the determination of amines , suggesting that it may interact with amine groups in biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-Bromo-10-(2-naphthyl)anthracene. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, it’s important to prevent the compound from entering drains or being discharged into the environment .

生化分析

Biochemical Properties

9-Bromo-10-(2-naphthyl)anthracene plays a significant role in biochemical reactions, particularly in the determination of amines . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form stable complexes with amines, which can be detected and quantified in biochemical assays .

Cellular Effects

The effects of 9-Bromo-10-(2-naphthyl)anthracene on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 9-Bromo-10-(2-naphthyl)anthracene exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with amines is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Bromo-10-(2-naphthyl)anthracene change over time. The compound is stable when sealed in a dry environment at room temperature . Its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound may degrade, leading to changes in its efficacy and impact on cellular processes .

Dosage Effects in Animal Models

The effects of 9-Bromo-10-(2-naphthyl)anthracene vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

9-Bromo-10-(2-naphthyl)anthracene is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its function in biochemical assays .

Transport and Distribution

Within cells and tissues, 9-Bromo-10-(2-naphthyl)anthracene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 9-Bromo-10-(2-naphthyl)anthracene affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions and assays .

属性

IUPAC Name |

9-bromo-10-naphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br/c25-24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIFDWYMWOJKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583042 | |

| Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474688-73-8 | |

| Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

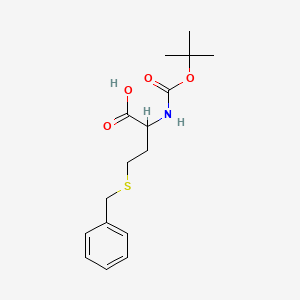

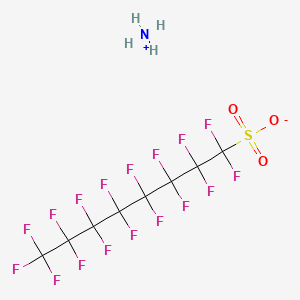

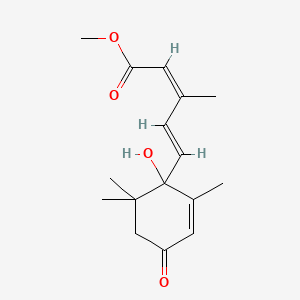

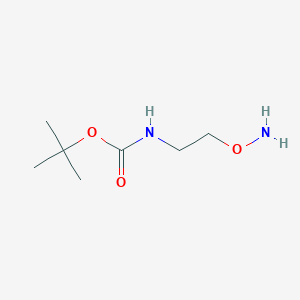

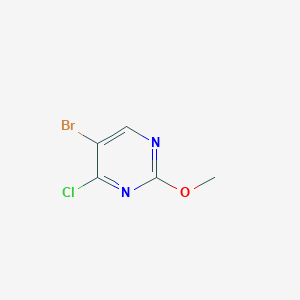

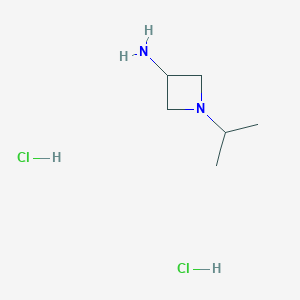

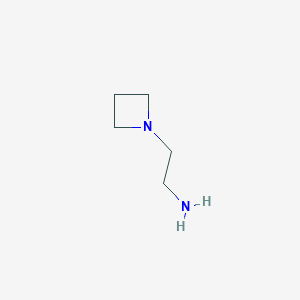

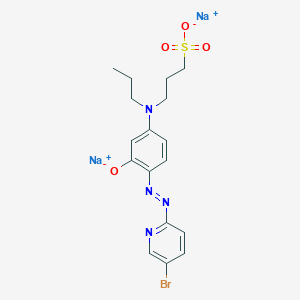

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)